REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C[O-].[Na+].[C:15](Cl)(=[O:18])[CH2:16][CH3:17].[Na+].[Cl-].CSCCC[Si](OC)(OC)OC.C(SCCC[Si](OC)(OC)OC)(=O)C>C1(C)C=CC=CC=1>[C:15]([S:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9])(=[O:18])[CH2:16][CH3:17] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1035 g
|
Type
|
reactant
|
Smiles
|
SCCC[Si](OC)(OC)OC
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1764 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
457 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCC[Si](OC)(OC)OC
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
With continued stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was placed into a water bath at 64° C
|
Type
|
CUSTOM
|
Details
|
Methanol was removed from the flask
|
Type
|
DISTILLATION
|
Details
|
by distilling off a methanol-toluene azeotrope under a partial vacuum
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
ADDITION
|
Details
|
An additional 429 grams of toluene was added
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
TEMPERATURE
|
Details
|
an increase in distillation head temperature from 35 to 55° C.
|
Type
|
CUSTOM
|
Details
|
at which methanol removal from the flask
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
resulting in what
|
Type
|
STIRRING
|
Details
|
in small portions with continued stirring in an ice-water bath until the reaction
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
to yield a nearly colorless product
|
Type
|
DISTILLATION
|
Details
|
Flash distillation from 1 to 2 grams of powdered sodium methoxide
|
Type
|
CUSTOM
|
Details
|
yielded a colorless product
|
Type
|
DISTILLATION
|
Details
|
Further optional fractional distillation
|
Type
|
CUSTOM
|
Details
|
yielded a product in excess of 98 percent purity by GC
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)SCCC[Si](OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |